2-(4-Benzyl-piperidin-1-ylmethyl)-3H-benzoimidazol-5-ol
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Overview
Description
2-(4-Benzyl-piperidin-1-ylmethyl)-3H-benzoimidazol-5-ol is a synthetic compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Benzyl-piperidin-1-ylmethyl)-3H-benzoimidazol-5-ol typically involves the following steps:
Starting Materials: The synthesis begins with 2-aminobenzimidazole and 4-benzylpiperidine.
Coupling Reaction: The 2-aminobenzimidazole undergoes a coupling reaction with 4-benzylpiperidine in the presence of a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Cyclization: The intermediate product is then cyclized under acidic or basic conditions to form the desired benzimidazole derivative.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems can enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-(4-Benzyl-piperidin-1-ylmethyl)-3H-benzoimidazol-5-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce benzimidazole derivatives with reduced functional groups.
Scientific Research Applications
2-(4-Benzyl-piperidin-1-ylmethyl)-3H-benzoimidazol-5-ol has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Biology: It is used in biological assays to study its effects on cellular processes and signaling pathways.
Pharmacology: The compound is investigated for its potential as a therapeutic agent for various diseases, including infectious diseases and neurological disorders.
Industry: It is used in the development of new pharmaceuticals and as a reference compound in analytical chemistry.
Mechanism of Action
The mechanism of action of 2-(4-Benzyl-piperidin-1-ylmethyl)-3H-benzoimidazol-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context and the disease being studied.
Comparison with Similar Compounds
Similar Compounds
2-(4-Benzyl-piperidin-1-yl)-1H-benzoimidazole: Similar structure but lacks the hydroxyl group at the 5-position.
2-(4-Benzyl-piperidin-1-yl)-3H-benzoimidazole: Similar structure but lacks the hydroxyl group at the 5-position.
2-(4-Benzyl-piperidin-1-ylmethyl)-1H-benzoimidazole: Similar structure but has a different substitution pattern on the benzimidazole ring.
Uniqueness
2-(4-Benzyl-piperidin-1-ylmethyl)-3H-benzoimidazol-5-ol is unique due to the presence of the hydroxyl group at the 5-position, which can influence its chemical reactivity and biological activity. This functional group may enhance the compound’s ability to form hydrogen bonds, affecting its binding affinity to molecular targets and its overall pharmacological profile.
Properties
CAS No. |
685841-35-4 |
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Molecular Formula |
C20H23N3O |
Molecular Weight |
321.4 g/mol |
IUPAC Name |
2-[(4-benzylpiperidin-1-yl)methyl]-3H-benzimidazol-5-ol |
InChI |
InChI=1S/C20H23N3O/c24-17-6-7-18-19(13-17)22-20(21-18)14-23-10-8-16(9-11-23)12-15-4-2-1-3-5-15/h1-7,13,16,24H,8-12,14H2,(H,21,22) |
InChI Key |
NPFKLNZJQFUMPY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)CC3=NC4=C(N3)C=C(C=C4)O |
Origin of Product |
United States |
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